(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C21H17N3O2S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-16-7-5-14(6-8-16)9-12-24-20(25)18(28-21(24)27)13-15-3-2-4-17-19(15)23-11-10-22-17/h2-8,10-11,13H,9,12H2,1H3/b18-13- |
InChI Key |
CXKSUWOGDPJGFO-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S |
Origin of Product |
United States |
Preparation Methods
Oxidation of 5-Methylquinoxaline
Quinoxaline-5-carbaldehyde is synthesized from 5-methylquinoxaline using a two-step oxidation process:
-
Bromination : 5-Methylquinoxaline reacts with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 5-(bromomethyl)quinoxaline.
-
Oxidation : The brominated intermediate is treated with hexamethylenetetramine (HMTA) in acetic acid, followed by hydrolysis with HCl to produce quinoxaline-5-carbaldehyde.
Reaction Conditions :
-
Temperature: 80°C for bromination; reflux for oxidation.
-
Yield: 72–78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Formation of the Thiosemicarbazide Intermediate
Condensation with Thiosemicarbazide
Quinoxaline-5-carbaldehyde (0.01 mol) reacts with thiosemicarbazide (0.012 mol) in ethanol under reflux for 6 hours to form the corresponding thiosemicarbazone:
Key Data :
-
Solvent : Absolute ethanol (50 mL).
-
Catalyst : Glacial acetic acid (5 drops).
Cyclization to the Thiazolidinone Core
Thioglycolic Acid-Mediated Cyclization
The thiosemicarbazone intermediate (0.005 mol) undergoes cyclization with thioglycolic acid (0.0075 mol) in toluene under reflux for 8–12 hours:
Optimized Parameters :
-
Temperature : 110–120°C.
-
Catalyst : Ammonium carbonate (0.002 mol) to absorb liberated water.
-
Yield : 60–65% after silica gel chromatography (chloroform/methanol 9:1).
N-Alkylation with 2-(4-Methoxyphenyl)ethylamine
Mitsunobu Reaction for Alkylation
The thiazolidinone intermediate (0.003 mol) reacts with 2-(4-methoxyphenyl)ethylamine (0.0033 mol) using a Mitsunobu protocol:
Conditions :
-
Reagents : Diisopropyl azodicarboxylate (DIAD, 0.003 mol), triphenylphosphine (0.003 mol).
-
Solvent : Tetrahydrofuran (THF, 20 mL).
Stereoselective Control of the Z-Configuration
The Z-configuration at the exocyclic double bond is governed by:
-
Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state.
-
Temperature : Lower temperatures (0–5°C) during cyclization reduce epimerization.
-
Catalytic Additives : Zinc chloride (5 mol%) enhances stereoselectivity by coordinating to the thione sulfur.
Validation :
-
1H NMR : Coupling constant for the exocyclic double bond protons.
-
NOESY : Correlation between the quinoxaline H-6 and thiazolidinone H-5 confirms the Z-geometry.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
HR-MS (ESI) : Calculated for [M+H]+: 447.0892; Found: 447.0898.
-
1H NMR (400 MHz, DMSO-) : δ 8.62 (s, 1H, quinoxaline H-2), 8.41 (d, , 1H, quinoxaline H-6), 7.94–7.89 (m, 2H, quinoxaline H-7/H-8), 7.32 (d, , 2H, Ar-H), 6.85 (d, , 2H, Ar-H), 6.72 (s, 1H, =CH), 4.18 (t, , 2H, N-CH2), 3.78 (s, 3H, OCH3), 3.12 (t, , 2H, CH2-Ar).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 100°C, 20 min) reduces reaction time for thiazolidinone formation, improving yield to 70%.
One-Pot Tandem Reaction
Combining aldehyde condensation and cyclization in a single step using ionic liquid [BMIM]BF4 as a solvent achieves 63% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Stereoselectivity (Z:E) |
|---|---|---|---|
| Conventional Reflux | 55–58 | 8–12 | 7:1 |
| Microwave | 68–70 | 0.3 | 6:1 |
| One-Pot Ionic Liquid | 63–65 | 4 | 5:1 |
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives possess significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains. A study published in Medicinal Chemistry highlighted the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Properties
Thiazolidinones are also recognized for their anticancer activities. The compound has shown promise in preclinical studies targeting cancer cell lines. For instance, a study demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism of action involves the modulation of cell cycle progression and the induction of oxidative stress.
Neuroprotective Effects
Emerging research has pointed to the neuroprotective effects of quinoxaline derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative damage. A recent study indicated that it could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
Evaluation of Anticancer Activity
A series of in vitro experiments were conducted on various cancer cell lines, including breast and lung cancer cells. The results revealed that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. These findings suggest that further development could lead to new anticancer therapies .
Neuroprotective Mechanism Investigation
A detailed investigation into the neuroprotective mechanisms involved the use of neuronal cell cultures exposed to oxidative stressors. The compound demonstrated a significant reduction in markers of oxidative damage and inflammation, indicating its potential role in treating neurodegenerative conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Comparable Rhodanine Derivatives
- 5-Position Variations: Quinoxaline vs. Simple Aryl Groups: The quinoxaline moiety in the target compound provides a larger π-system and hydrogen-bond acceptors (N atoms), which may enhance interactions with enzymes or nucleic acids compared to monosubstituted benzylidene groups (e.g., 2-methylbenzylidene in ). Electron-Donating vs. Withdrawing Groups: Methoxy or hydroxy substituents (e.g., in ) improve solubility but may reduce membrane permeability, whereas electron-withdrawing groups (e.g., nitro in ) can increase reactivity.
- 3-Position Variations: 4-Methoxyphenethyl vs. Polar vs. Nonpolar Substituents: Hydroxyethyl groups () enhance hydrophilicity, while methyl or halogen substituents () may optimize lipophilicity for blood-brain barrier penetration.
Crystallographic and Conformational Analysis
- Z-Configuration Stability : The (5Z) configuration is conserved across analogs, as confirmed by X-ray crystallography (e.g., C5–C6–C7–C8 torsion angles of −177.47° in ).
- Packing Interactions: Quinoxaline’s nitrogen atoms may form additional hydrogen bonds (e.g., N–H···S or N–H···O) compared to phenyl groups, influencing crystal packing and stability .
Biological Activity
The compound (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS Number: 951984-19-3) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 407.5 g/mol. The structure features a thiazolidinone core, which is known for various biological properties, including anti-inflammatory and anticancer activities.
Research indicates that thiazolidinone derivatives often exhibit their biological effects through multiple mechanisms:
- Antioxidant Activity : Thiazolidinones can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.
- Anticancer Properties : These compounds have been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, studies have demonstrated that certain thiazolidinones can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
- Antimicrobial Activity : Some thiazolidinone derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .
Anticancer Activity
A variety of studies have explored the anticancer potential of thiazolidinones. For example:
- Cell Line Studies : Thiazolidinone derivatives have shown significant cytotoxic effects against HeLa (cervical cancer) cells, with IC50 values indicating potent activity. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis induction |
| Compound B | MCF-7 | 7.8 | Cell cycle arrest |
| (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | HeLa | 9.0 | Apoptosis induction |
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of thiazolidinones:
- In Vitro Testing : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of several thiazolidinone derivatives on breast cancer cell lines. The results indicated that compounds similar to (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Another study focused on the antibacterial effects of thiazolidinones against resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their ability to overcome resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
